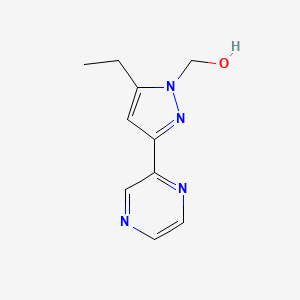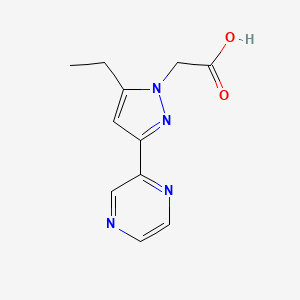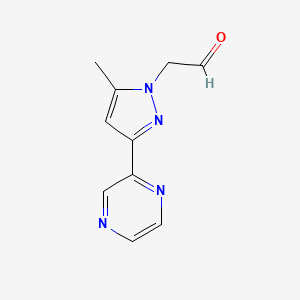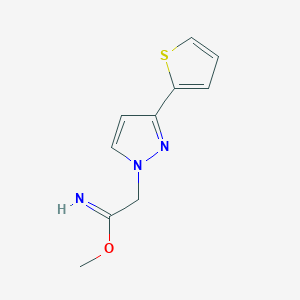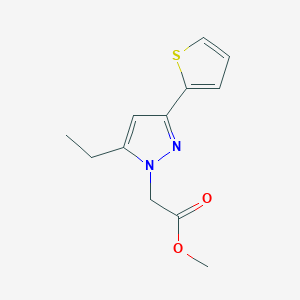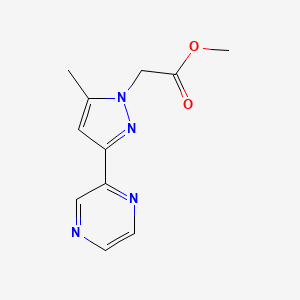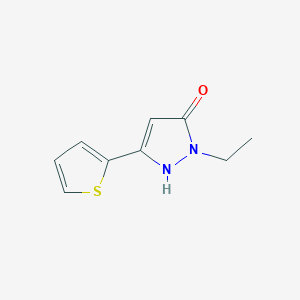
1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Overview
Description
“1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol” is a complex organic compound. It contains a pyrazol ring, which is a type of heterocyclic aromatic organic compound, and a thiophene ring, which is a five-membered ring containing four carbon atoms and a sulfur atom . This compound could potentially be used in the pharmaceutical industry, as both pyrazol and thiophene derivatives are known to exhibit a variety of biological effects .
Scientific Research Applications
Organic Semiconductors
Thiophene derivatives, such as “1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol”, are pivotal in the development of organic semiconductors . These compounds are integral to creating materials with high electrical conductivity and stability, making them suitable for use in organic field-effect transistors (OFETs). Their unique electronic properties allow for the fabrication of flexible electronic devices, including organic light-emitting diodes (OLEDs).
Corrosion Inhibitors
In industrial chemistry, thiophene-based molecules serve as effective corrosion inhibitors . The incorporation of “1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol” into coatings can protect metal surfaces from corrosive environments, thereby extending the lifespan of industrial machinery and infrastructure.
Pharmacological Properties
The compound exhibits a range of pharmacological properties . It has potential applications in developing new medications with anti-inflammatory, antimicrobial, and anticancer activities . Its structural similarity to other biologically active thiophene compounds suggests it could be a valuable addition to the medicinal chemist’s toolkit.
Material Science
In material science , thiophene derivatives are used to advance the properties of materials, particularly in the context of photovoltaic cells . The compound’s ability to absorb light and convert it into electrical energy can be harnessed to improve the efficiency of solar cells.
Dental Anesthetics
Thiophene derivatives are known to act as voltage-gated sodium channel blockers . “1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol” could potentially be used in the formulation of dental anesthetics, providing a more effective and longer-lasting numbing effect during dental procedures.
Anti-Atherosclerotic Agents
The compound’s structural framework suggests it could be explored as an anti-atherosclerotic agent . By inhibiting the formation of arterial plaques, it may contribute to the prevention of cardiovascular diseases.
Synthetic Chemistry
In synthetic chemistry , “1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol” can be utilized in various condensation reactions, such as the Gewald and Paal–Knorr syntheses, to create aminothiophene derivatives and other complex molecules .
Antiviral Research
Lastly, the compound’s thiophene moiety has been associated with antiviral properties . It could be instrumental in the synthesis of new antiviral drugs, particularly against RNA viruses .
properties
IUPAC Name |
2-ethyl-5-thiophen-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-2-11-9(12)6-7(10-11)8-4-3-5-13-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNFEIBIVKPKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





